6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
Overview
Description
6-{Bicyclo[221]hept-5-en-2-yl}-2-methylpyrimidin-4-amine is a complex organic compound featuring a bicyclic structure fused with a pyrimidine ring
Scientific Research Applications
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane framework can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Pyrimidine Ring: The bicyclic compound is then subjected to a series of reactions to introduce the pyrimidine ring. This may involve the use of reagents such as formamidine acetate and methyl iodide under controlled conditions.
Final Assembly: The final step involves the coupling of the bicyclic structure with the pyrimidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-amino position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-ol
- 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-thiol
- 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-carboxylic acid
Uniqueness
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine is unique due to its specific combination of a bicyclic structure with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-7-14-11(6-12(13)15-7)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDTRMSTRSMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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